![molecular formula C19H23N3O4 B5569776 3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)
3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" often involves multi-step chemical reactions, including the formation of oxazolidinone rings and the introduction of indole and piperidine derivatives. Techniques such as catalysis under reflux conditions, as demonstrated in the synthesis of complex heterocycles, provide a basis for constructing similar molecular architectures (Abdel-Wahab et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds akin to "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" is characterized by X-ray diffraction and spectral analyses. These techniques help confirm the spatial arrangement of atoms within the molecule and the presence of specific functional groups, contributing to its chemical properties and reactivity (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" encompasses its ability to undergo conjugate additions, as well as reactions involving carbon dioxide and various amines. These reactions facilitate the formation of oxazolidinone derivatives and highlight the molecule's versatility in synthetic chemistry applications. Specific reactions include electrophilic substitution, nucleophilic addition, and ring-closure mechanisms leading to the formation of the oxazolidinone core and subsequent functionalization (Feroci et al., 2005).
Scientific Research Applications
Oxazolidinone Antibacterial Agents
Oxazolidinones, including compounds with structures related to 3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one, are a novel class of antimicrobial agents that exhibit unique mechanisms of bacterial protein synthesis inhibition. Studies have demonstrated their effectiveness against a variety of clinically important human pathogens, including both methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, and Streptococcus pneumoniae, among others. These agents have shown bacteriostatic effects against staphylococci and enterococci and bactericidal effects against streptococci, without evidence of rapid resistance development in tested strains (Zurenko et al., 1996).
Piperazinyl Oxazolidinone Development
Research into piperazinyl oxazolidinones, structurally related to the chemical , has yielded compounds with significant antibacterial properties. These compounds have been found effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. The development of these agents highlights the potential for novel treatments against resistant bacterial strains (Tucker et al., 1998).
Synthetic and Antimicrobial Studies
Further synthetic efforts have led to the creation of [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiozolidin-4-ones, showing active antimicrobial properties against various bacterial and fungal strains. These findings open avenues for new antimicrobial agents with potential applications in combating microbial diseases (Prakash et al., 2013).
Antibacterial Activity of Novel Oxazolidinones
A series of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones have been synthesized and tested for their antibacterial activity. These compounds demonstrated strong to moderate in vitro antibacterial activity against both susceptible and resistant Gram-positive pathogenic bacteria, suggesting their potential as novel antibacterial agents (Phillips et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(5-methoxy-1-methylindole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-20-16-4-3-15(25-2)11-13(16)12-17(20)18(23)21-7-5-14(6-8-21)22-9-10-26-19(22)24/h3-4,11-12,14H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWYCGJGDFDUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCC(CC3)N4CCOC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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